REACTION_SMILES
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[CH3:10][c:11]1[c:12]([NH2:13])[cH:14][cH:15][cH:16][c:17]1[Cl:18].[CH3:19][CH2:20][OH:21].[OH:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][cH:8][cH:9]1>>[OH:1][c:2]1[c:3]([CH:4]=[N:13][c:12]2[c:11]([CH3:10])[c:17]([Cl:18])[cH:16][cH:15][cH:14]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(N)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1O
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Name
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Type
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product
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Smiles
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Cc1c(Cl)cccc1N=Cc1ccccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |